![molecular formula C11H9ClN2O3 B4659606 5-CHLORO-2-METHOXY-N-(12-OXAZOL-3-YL)BENZAMIDE](/img/structure/B4659606.png)
5-CHLORO-2-METHOXY-N-(12-OXAZOL-3-YL)BENZAMIDE
Overview
Description
5-Chloro-2-methoxy-N-(12-oxazol-3-yl)benzamide is an organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide core substituted with a chloro and methoxy group, as well as an oxazole ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(12-oxazol-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 5-chloro-2-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-N-(12-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(12-oxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxazole ring and benzamide core allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: A benzamide derivative with similar structural features, used as an antiemetic and prokinetic agent.
Oxaprozin: An oxazole derivative with anti-inflammatory properties.
Mubritinib: A tyrosine kinase inhibitor with an oxazole ring.
Uniqueness
5-Chloro-2-methoxy-N-(12-oxazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a chloro and methoxy group on the benzamide core, along with the oxazole ring, allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(1,2-oxazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-9-3-2-7(12)6-8(9)11(15)13-10-4-5-17-14-10/h2-6H,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZAYLMENRSKKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NOC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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